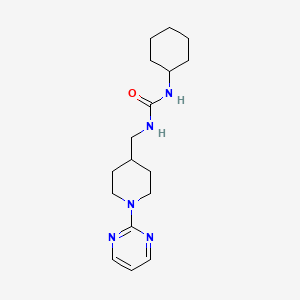

1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

- Targeted Kinase Inhibition : Compound 5k exhibits significant activity against several enzymes, including EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known TKI sunitinib .

- Cytotoxic Effects : Promising cytotoxic effects have been observed against various cancer cell lines .

- Cell Cycle Arrest and Apoptosis : Mechanistic investigations reveal that 5k induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by increased proapoptotic proteins (caspase-3 and Bax) and downregulation of Bcl-2 activity .

- In screening studies, some derivatives of 5k displayed better anti-fibrosis activity than existing drugs like Pirfenidone .

- Optimization of lipophilic substitution led to ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for PKB over closely related kinase PKA .

- Molecular docking studies have highlighted binding interactions between 5k and its target enzymes . Investigating these interactions can aid in drug design.

Cancer Treatment

Anti-Fibrotic Activity

PKB (Protein Kinase B) Inhibition

Structural Biology

Mécanisme D'action

Target of Action

Similar compounds have been found to target protein kinases such as serine/threonine-protein kinase b-raf .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly protein kinases, leading to changes in their activity .

Biochemical Pathways

Related compounds have been found to affect pathways involving protein kinases .

Pharmacokinetics

Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests .

Result of Action

Propriétés

IUPAC Name |

1-cyclohexyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O/c23-17(21-15-5-2-1-3-6-15)20-13-14-7-11-22(12-8-14)16-18-9-4-10-19-16/h4,9-10,14-15H,1-3,5-8,11-13H2,(H2,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDASVXYZKCGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide](/img/structure/B2388805.png)

![2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2388807.png)

![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2388822.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)